molecular formula C16H14N2O2 B2515204 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 867135-93-1

4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2515204
CAS RN: 867135-93-1
M. Wt: 266.3
InChI Key: MLCMIFUNBASUNK-UHFFFAOYSA-N
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Description

The compound "4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one" is a derivative of dihydroquinoxalinone, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This class of compounds is known for its wide range of biological activities and pharmaceutical applications. The presence of the 3-methylbenzoyl substituent suggests potential modifications to the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of dihydroquinoxalinone derivatives can be achieved through various methods. For instance, a one-pot synthesis approach is described for the creation of quinolinone derivatives, which could be adapted for the synthesis of dihydroquinoxalinones . Another method involves solid-phase synthesis, which could potentially be applied to the target compound for a more efficient and selective production . Additionally, a one-pot pseudo-four-component reaction has been used to synthesize related compounds, indicating the versatility of synthetic approaches available for this class of molecules .

Molecular Structure Analysis

The molecular structure of dihydroquinoxalinone derivatives is characterized by the presence of a fused ring system, which can influence the electronic and steric properties of the molecule. The molecular structure and vibrational frequencies can be investigated using spectroscopic methods and quantum chemical calculations, as demonstrated for a related molecule . Crystallographic studies can provide detailed insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in solid state .

Chemical Reactions Analysis

Dihydroquinoxalinones can participate in various chemical reactions due to their reactive sites. For example, the nitrogen atom in the pyrimidine ring can act as a nucleophile, while the carbonyl group can be involved in electrophilic reactions. The synthesis of related compounds often involves cyclocondensation reactions, which could be relevant for the target compound . The reactivity can also be influenced by substituents on the aromatic ring, as seen in the oxidation of aromatic ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinoxalinones are influenced by their molecular structure. The presence of substituents can affect the solubility, melting point, and stability of the compound. For instance, the introduction of a 3-methylbenzoyl group could alter the compound's hydrophobicity and electronic properties. The compound's spectroscopic properties, such as UV/Vis and IR spectra, can be characterized to gain insights into its electronic transitions and functional group vibrations . Additionally, the compound's crystal structure can reveal the presence of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecule .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Abad et al. (2021) synthesized a novel isoxazolquinoxalin derivative, highlighting its potential as an anti-cancer drug. The compound was characterized using single crystal X-ray diffraction, DFT calculations, Hirshfeld surface analysis, and docking studies, suggesting promising anti-cancer activity against homo sapiens protein (Abad et al., 2021).

Pharmaceutical and Medicinal Chemistry

  • The anti-cancer potential of quinoxaline derivatives, including compounds similar to "4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one," was demonstrated through synthesis, characterization, and in vitro studies. These compounds showed significant promise as therapeutic agents, with one study focusing on their docking studies to predict anti-cancer activity (Abad et al., 2021).

Material Science and Chemistry

  • Dobiáš et al. (2017) explored the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, demonstrating their wide range of physical and pharmaceutical applications. This study underscores the compound's relevance in material science, particularly in creating materials with specific properties (Dobiáš et al., 2017).

Antioxidant Activity

  • Research on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which share a similar structural framework with "4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one," indicated potential in vitro antioxidant activities. This study extends the compound's application into exploring its effectiveness in combating oxidative stress, which is crucial in various diseases and aging processes (Yüksek et al., 2015).

Computational Chemistry

  • A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, although not directly related to "4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one," showcases the importance of computational methods in understanding the molecular properties and potential applications of complex compounds. This includes DFT calculations and quantum mechanical methods to assess pharmaceutical activity (Sharfalddin et al., 2020).

properties

IUPAC Name

4-(3-methylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-5-4-6-12(9-11)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCMIFUNBASUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

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